molecular formula C10H8O2 B13943798 4-Methyl-2-benzofurancarboxaldehyde CAS No. 53715-91-6

4-Methyl-2-benzofurancarboxaldehyde

Cat. No.: B13943798
CAS No.: 53715-91-6
M. Wt: 160.17 g/mol
InChI Key: UCHATCZCPYCCAT-UHFFFAOYSA-N
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Description

4-Methyl-2-benzofurancarboxaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methyl group at the 4-position and an aldehyde group at the 2-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-benzofurancarboxaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-methylphenol, the compound can be synthesized via a series of reactions including formylation and cyclization. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Industrial methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-benzofurancarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific solvents.

Major Products

    Oxidation: 4-Methyl-2-benzofurancarboxylic acid.

    Reduction: 4-Methyl-2-benzofuranmethanol.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2-benzofurancarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-benzofurancarboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The benzofuran ring structure also contributes to its ability to interact with biological membranes and enzymes, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofurancarboxaldehyde: Lacks the methyl group at the 4-position.

    4-Methylbenzaldehyde: Lacks the benzofuran ring structure.

    2-Methylbenzofuran: Lacks the aldehyde group at the 2-position.

Uniqueness

4-Methyl-2-benzofurancarboxaldehyde is unique due to the combination of the benzofuran ring, the methyl group at the 4-position, and the aldehyde group at the 2-position. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-methyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-3-2-4-10-9(7)5-8(6-11)12-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHATCZCPYCCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(OC2=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292209
Record name 4-Methyl-2-benzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53715-91-6
Record name 4-Methyl-2-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53715-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-benzofurancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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